BMY-7378

概要

説明

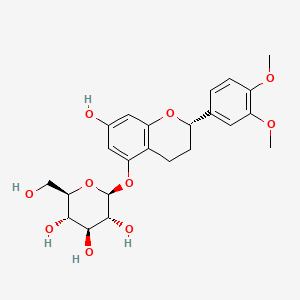

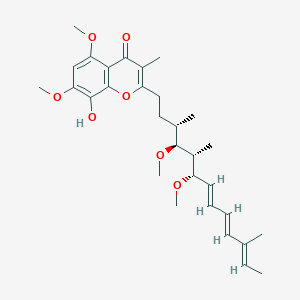

BMY-7378: は、アルファ1Dアドレナリン受容体の選択的アンタゴニストであり、5-HT1A受容体の部分アゴニストとして知られる化学化合物です 。その薬理学的特性と潜在的な治療用途について広く研究されています。

科学的研究の応用

化学: BMY-7378は、アルファ1Dアドレナリン受容体と5-HT1A受容体の相互作用を研究するための研究ツールとして使用されています。 これらの受容体の結合親和性と薬理学的プロファイルを理解するのに役立ちます .

生物学: 生物学的研究では、this compoundは、アルファ1Dアドレナリン受容体と5-HT1A受容体の生理学的および病理学的役割を調査するために使用されます。 これらの受容体によって媒介されるシグナル伝達経路と細胞応答を解明するのに役立ちます .

医学: this compoundは、5-HT1A受容体との相互作用のために、不安やうつ病などの中枢神経系に関連する状態の治療に潜在的な治療用途があります .

産業: 産業用途は限られていますが、this compoundは、アルファ1Dアドレナリン受容体と5-HT1A受容体を標的とする新規薬物の開発における参照化合物として機能します。

作用機序

分子標的と経路: BMY-7378は、主にアルファ1Dアドレナリン受容体と5-HT1A受容体との相互作用を通じて効果を発揮します 。アルファ1Dアドレナリン受容体の選択的アンタゴニストとして、受容体の活性を阻害し、さまざまな生理学的効果をもたらします。 5-HT1A受容体の部分アゴニストとして、気分調節やその他の中枢神経系機能に不可欠なセロトニンのシグナル伝達を調節します .

生化学分析

Biochemical Properties

8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to act as a partial agonist at the 5-HT1A serotonin receptor and as a selective antagonist at the α1D-adrenoceptor . These interactions are crucial for its biochemical activity, influencing neurotransmission and vascular regulation.

Cellular Effects

The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione on cellular processes are profound. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with the 5-HT1A receptor can modulate serotonin signaling, affecting mood and anxiety levels . Additionally, its antagonistic action on the α1D-adrenoceptor can influence vascular smooth muscle contraction, impacting blood pressure regulation .

Molecular Mechanism

At the molecular level, 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione exerts its effects through specific binding interactions with biomolecules. It binds to the 5-HT1A receptor, partially activating it, which leads to downstream signaling cascades that influence neurotransmitter release and neuronal excitability . Its antagonistic action on the α1D-adrenoceptor involves blocking the receptor, preventing the usual adrenergic signaling that leads to vasoconstriction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under standard laboratory conditions, but its activity can diminish over extended periods due to gradual degradation . Long-term exposure in in vitro and in vivo studies has revealed sustained effects on neurotransmission and vascular regulation .

Dosage Effects in Animal Models

The effects of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione vary with different dosages in animal models. At lower doses, it can effectively modulate serotonin signaling and vascular tone without significant adverse effects . At higher doses, toxic effects such as drowsiness, ataxia, and gastrointestinal disturbances have been observed . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes enzymatic transformations involving cytochrome P450 enzymes . These metabolic processes can influence its bioavailability and efficacy. The compound’s metabolites may also contribute to its overall pharmacological effects .

Transport and Distribution

The transport and distribution of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione within cells and tissues are mediated by specific transporters and binding proteins. It is known to cross the blood-brain barrier, allowing it to exert central nervous system effects . Additionally, its distribution within the vascular system is facilitated by plasma proteins that bind and transport it to target tissues .

Subcellular Localization

Subcellular localization of 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione is crucial for its activity. The compound is primarily localized in the cytoplasm and can accumulate in specific organelles such as the endoplasmic reticulum and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct it to these compartments, where it can interact with its molecular targets .

準備方法

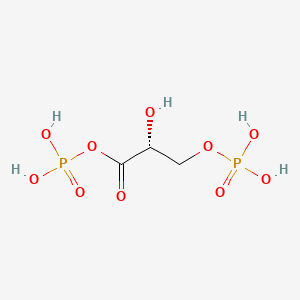

合成経路と反応条件: BMY-7378の合成には、8-(2-クロロエチル)-8-アザスピロ[4.5]デカン-7,9-ジオンと1-(2-メトキシフェニル)-ピペラジンを反応させる必要があります 。反応は通常、目的の生成物の生成を確実にするために制御された条件下で行われます。

工業的生産方法: this compoundの具体的な工業的生産方法は広く文書化されていませんが、合成は一般に、反応条件のスケールアップと収率と純度の最適化とともに、実験室での合成と同じ原則に従います。

化学反応の分析

反応の種類: BMY-7378は、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されてさまざまな酸化生成物を生成することができます。

還元: 還元反応は、化合物内の官能基を変更することができます。

置換: 特にピペラジン環に関与する置換反応は一般的です。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤。

還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤。

置換: 目的の置換に応じて、さまざまな求核剤と求電子剤を使用できます。

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件に依存します。たとえば、酸化は異なるケトンまたはアルコールを生成する可能性があり、置換はさまざまな官能基を導入する可能性があります。

類似化合物との比較

類似化合物:

ブスピロン: 5-HT1A受容体のもう1つの部分アゴニストであり、主に不安解消薬として使用されます。

独自性: this compoundは、アルファ1Dアドレナリン受容体の選択的アンタゴニストと5-HT1A受容体の部分アゴニストであるため、他に類を見ません。 この二重活性により、研究や潜在的な治療用途に貴重な化合物となっています .

特性

IUPAC Name |

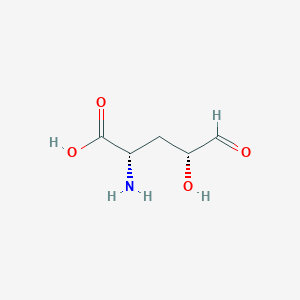

8-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O3/c1-28-19-7-3-2-6-18(19)24-13-10-23(11-14-24)12-15-25-20(26)16-22(17-21(25)27)8-4-5-9-22/h2-3,6-7H,4-5,8-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYYCFGDXLUPJAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC4(CCCC4)CC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70943430 | |

| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21102-94-3 | |

| Record name | 8-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-8-azaspiro[4.5]decane-7,9-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21102-94-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bmy 7378 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021102943 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}-8-azaspiro[4.5]decane-7,9-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70943430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BMY-7378 FREE BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08EI0K81OL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: BMY-7378 primarily interacts with α1-adrenergic receptors (α1-ARs), specifically showing high affinity for the α1D subtype. [, , , ] This interaction leads to the blockade of α1D-AR signaling pathways. [, , , ] Additionally, this compound exhibits partial agonist activity at serotonin 5-HT1A receptors. [, , ] This dual activity profile contributes to its complex pharmacological effects.

ANone: While the provided abstracts do not detail spectroscopic data, they clearly state the full chemical name: 8-(2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl)-8-azaspiro[4.5]decane-7,9-dione. The molecular formula and weight are not explicitly mentioned.

ANone: The provided research focuses primarily on the biological activity and pharmacological properties of this compound. Information regarding its material compatibility and stability under various conditions is not available in these studies.

ANone: The available research focuses on this compound's activity as a receptor ligand, specifically targeting α1-ARs and 5-HT1A receptors. There is no mention of catalytic properties or applications in the provided studies.

ANone: The provided studies primarily utilize in vitro and in vivo experimental approaches to investigate this compound. They do not mention the use of computational chemistry, modeling, simulations, calculations, or QSAR models.

ANone: The provided research primarily focuses on the biological activity and pharmacological characterization of this compound. Information on its stability under various conditions and formulation strategies is not discussed.

ANone: The studies primarily focus on the scientific and pharmacological aspects of this compound. They do not discuss SHE regulations or related practices.

A: While detailed ADME data is not provided in these studies, some insights into the in vivo activity of this compound can be gleaned. For instance, this compound effectively antagonizes the effects of α1D-AR agonists in various animal models. [, , , , ] It also displays a prolonged hypotensive effect after oral administration in spontaneously hypertensive rats, suggesting favorable pharmacokinetic properties for this indication. [] Additionally, central administration of this compound induces hypothermia and influences hormone secretion, indicating its ability to cross the blood-brain barrier. [, ]

A: this compound demonstrates efficacy in various in vitro and in vivo models. It effectively antagonizes alpha1D-adrenoceptor-mediated contractions in isolated arteries from different species. [, , , , , , , , ] Studies utilizing animal models show that this compound can influence blood pressure, hormone levels, and behavioral responses, indicating its potential in cardiovascular and central nervous system disorders. [, , ]

ANone: The provided research on this compound doesn't delve into resistance mechanisms or cross-resistance with other compounds or drug classes.

ANone: The provided research primarily focuses on characterizing this compound's receptor interactions and pharmacological effects. There is no mention of specific drug delivery or targeting strategies employed in these studies.

ANone: The research papers do not discuss any biomarkers or diagnostic tools specifically related to this compound treatment or its effects.

A: The research utilized various methods including radioligand binding assays, [3H]prazosin binding studies, reverse transcription-polymerase chain reaction (RT-PCR), Western blot analysis, immunofluorescence techniques, fluorescence assays, and measurement of NO and cGMP levels. [, , , , , , , ] These techniques helped determine receptor binding affinities, mRNA expression levels, protein localization, and second messenger responses.

ANone: The research primarily focuses on the biological and pharmacological aspects of this compound. There is no information available in these studies about its environmental impact or degradation pathways.

ANone: The provided research papers do not mention any specific studies focusing on the dissolution rate or solubility of this compound in various media.

ANone: While the provided abstracts do not detail the specific validation procedures for each analytical method, it's important to note that scientific rigor generally necessitates method validation to ensure accuracy, precision, and specificity of the employed techniques.

ANone: The research focuses on exploring the scientific facets of this compound, and information regarding quality control and assurance practices during its development, manufacturing, or distribution is not included.

ANone: The research papers primarily focus on this compound's interaction with adrenergic and serotonergic receptors. Information concerning its immunogenicity or potential to elicit immunological responses is not discussed in these studies.

ANone: The research does not provide details on this compound's interactions with drug transporters or any strategies to modulate these potential interactions.

ANone: The available research on this compound does not provide information about its interactions with drug-metabolizing enzymes or its potential to induce or inhibit their activity.

ANone: The studies primarily focus on this compound's interactions with specific receptors and its pharmacological effects. There is no discussion on its broader biocompatibility or its potential for biodegradation.

A: The studies utilize various antagonists and agonists to investigate and compare their effects on α1-adrenergic and 5-HT1A receptors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These comparisons offer insights into potential alternatives or substitutes based on their receptor selectivity and pharmacological profiles.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。